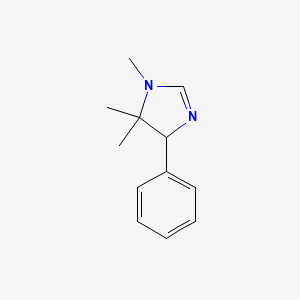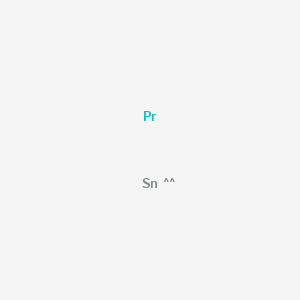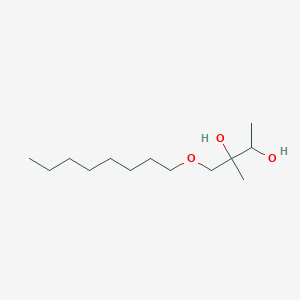
2-Methyl-1-(octyloxy)butane-2,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(octyloxy)butane-2,3-diol is an organic compound with the molecular formula C13H28O3 It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(octyloxy)butane-2,3-diol can be achieved through several methods. One common approach involves the reaction of 2-methyl-2,3-epoxybutane with octanol in the presence of an acid catalyst. The reaction proceeds via the opening of the epoxide ring, followed by the addition of the octanol to form the desired diol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and distillation to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Methyl-1-(octyloxy)butane-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学研究应用
2-Methyl-1-(octyloxy)butane-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-1-(octyloxy)butane-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic octyl group can interact with lipid membranes, affecting membrane properties and signaling pathways.
相似化合物的比较
Similar Compounds
2-Methyl-1,2-butanediol: A similar diol with two hydroxyl groups on adjacent carbon atoms.
2-Methyl-1,3-butanediol: Another diol with hydroxyl groups on the first and third carbon atoms.
2-Methyl-2,3-butanediol: A diol with hydroxyl groups on the second and third carbon atoms.
Uniqueness
2-Methyl-1-(octyloxy)butane-2,3-diol is unique due to the presence of the octyloxy group, which imparts hydrophobic properties and influences its interactions with other molecules. This structural feature distinguishes it from other similar diols and contributes to its specific applications and reactivity.
属性
CAS 编号 |
92614-40-9 |
|---|---|
分子式 |
C13H28O3 |
分子量 |
232.36 g/mol |
IUPAC 名称 |
2-methyl-1-octoxybutane-2,3-diol |
InChI |
InChI=1S/C13H28O3/c1-4-5-6-7-8-9-10-16-11-13(3,15)12(2)14/h12,14-15H,4-11H2,1-3H3 |
InChI 键 |
ZAUKEDYRPVPXCX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOCC(C)(C(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloro-2-[methoxy(phenyl)methyl]benzene](/img/structure/B14362001.png)
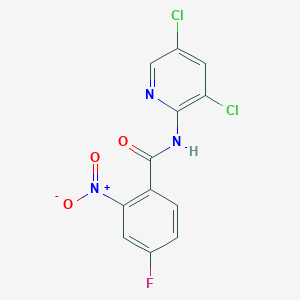

![(E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene]](/img/structure/B14362018.png)
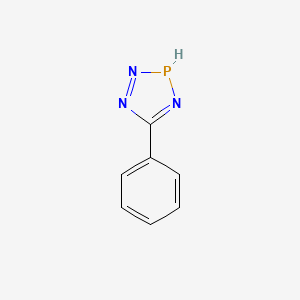
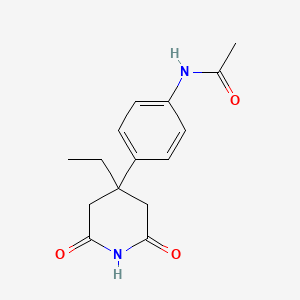
![N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine](/img/structure/B14362039.png)
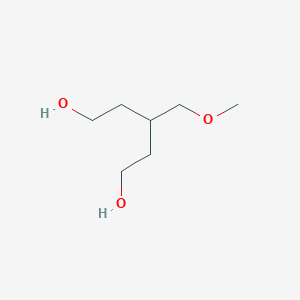
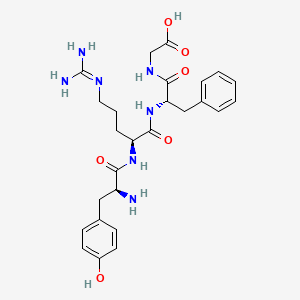
![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14362059.png)
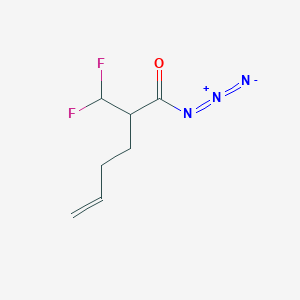
![2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide](/img/structure/B14362102.png)
